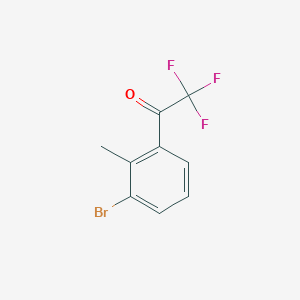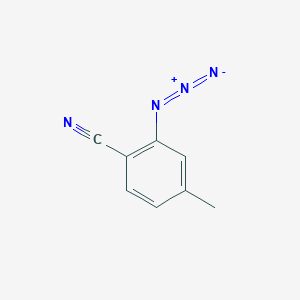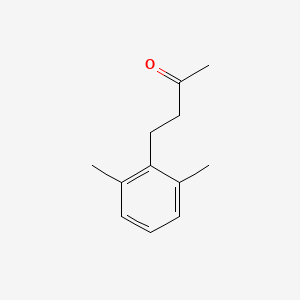![molecular formula C10H13BO4 B13600211 [3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronicacid](/img/structure/B13600211.png)
[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with methoxycarbonyl and dimethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid typically involves the reaction of a phenylboronic acid derivative with methyl chloroformate under suitable conditions. The reaction is usually carried out in an inert atmosphere, using basic conditions and an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) are used, often in aqueous or organic solvents.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Catalysis: It serves as a catalyst or ligand in various chemical reactions.
Material Science: It is used in the development of new materials with specific properties.
Biological Applications: It is explored for its potential in drug delivery and as a sensor for detecting biological molecules.
Wirkmechanismus
The mechanism of action of [3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid in chemical reactions involves the formation of a boronate complex. In the Suzuki-Miyaura coupling, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-Methoxycarbonylphenyl]boronic acid: Similar in structure but lacks the dimethyl groups.
[3,5-Bis(methoxycarbonyl)phenyl]boronic acid: Contains two methoxycarbonyl groups instead of one.
[3-Methoxycarbonyl-5-nitrophenyl]boronic acid: Contains a nitro group, which alters its reactivity and applications.
Uniqueness
[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid is unique due to the presence of both methoxycarbonyl and dimethyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of specific organic molecules and materials.
Eigenschaften
Molekularformel |
C10H13BO4 |
|---|---|
Molekulargewicht |
208.02 g/mol |
IUPAC-Name |
(3-methoxycarbonyl-2,4-dimethylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO4/c1-6-4-5-8(11(13)14)7(2)9(6)10(12)15-3/h4-5,13-14H,1-3H3 |
InChI-Schlüssel |
NHISKKAZMUCEDE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=C(C=C1)C)C(=O)OC)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Tert-butyl 1,1-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13600206.png)

